Product packaging for Benzylthiourea;phthalic acid(Cat. No.:CAS No. 60834-60-8)

Benzylthiourea;phthalic acid

Cat. No.: B14615841
CAS No.: 60834-60-8
M. Wt: 332.4 g/mol
InChI Key: HEAKEGQNRDPWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylthiourea;Phthalic Acid is a chemical reagent composed of benzylthiourea and phthalic acid, intended solely for research and development purposes in a laboratory setting. Phthalic acid, an aromatic dicarboxylic acid, is a key industrial precursor to phthalate esters and phthalic anhydride, which are widely used in organic synthesis and polymer production . Its high purity is critical for applications such as the synthesis of specialized polymers, plasticizers, and pharmaceutical intermediates . The combination with benzylthiourea may be of interest for developing novel thiourea derivatives or in catalysis research. Researchers value this compound for exploring new synthetic pathways and material properties. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O4S B14615841 Benzylthiourea;phthalic acid CAS No. 60834-60-8

Properties

CAS No.

60834-60-8

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

benzylthiourea;phthalic acid

InChI

InChI=1S/C8H10N2S.C8H6O4/c9-8(11)10-6-7-4-2-1-3-5-7;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-5H,6H2,(H3,9,10,11);1-4H,(H,9,10)(H,11,12)

InChI Key

HEAKEGQNRDPWKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Benzylthiourea As a Supramolecular Building Block

Synthetic Methodologies for Benzylthiourea (B1195634) and its Derivatized Forms

The synthesis of benzylthiourea and its derivatives is crucial for their application in various fields, including medicinal chemistry and materials science. mdpi.com The development of efficient and sustainable synthetic routes is an active area of research.

Current Synthetic Routes and Innovations in Benzylthiourea Preparation

The traditional and most common method for synthesizing N-substituted thioureas, including benzylthiourea, involves the reaction of an amine with an isothiocyanate. mdpi.com Specifically, benzylamine (B48309) is reacted with an appropriate isothiocyanate to yield the corresponding benzylthiourea derivative.

A widely employed innovative approach involves the in situ generation of isothiocyanates. For instance, the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone (B3395972) produces an isocyanate intermediate. This intermediate is then reacted with a primary amine, such as a heterocyclic amine, via nucleophilic addition to form N-acyl thiourea (B124793) derivatives. mdpi.com Another method utilizes the reaction of potassium thiocyanate with a benzoyl chloride derivative to form an isothiocyanate, which subsequently reacts with various amines to produce a range of thiourea compounds. mdpi.com

One-pot synthesis methods have also been developed to streamline the production of thiourea derivatives. For example, the reaction of a benzyl (B1604629) halide with thiourea initially forms an isothiuronium (B1672626) salt. Subsequent basic hydrolysis in situ generates a thiolate, which can then react with another benzyl halide to produce benzyl thioethers, avoiding the isolation of malodorous thiol intermediates. arkat-usa.org

Mechanochemical methods, such as ball milling, have emerged as a solvent-free alternative for the synthesis of thioureas. beilstein-journals.org This technique allows for the quantitative synthesis of thiourea derivatives without the need for bulk solvents, thereby reducing waste generation. beilstein-journals.org For instance, diarylthioureas can be synthesized by reacting phenyl isothiocyanates with anilines through manual grinding, resulting in high yields after a short reaction time. beilstein-journals.org

Synthetic Method Reactants Key Features Reference
Traditional MethodBenzylamine, IsothiocyanateStraightforward reaction mdpi.com
In situ Isothiocyanate GenerationAcid Chloride, Ammonium Thiocyanate, AmineAvoids handling of isothiocyanates mdpi.com
One-Pot Thioether SynthesisBenzyl Halide, Thiourea, BaseAvoids isolation of thiols arkat-usa.org
Mechanochemical SynthesisPhenyl isothiocyanate, AnilineSolvent-free, high yield beilstein-journals.org

Exploration of Green Chemistry Principles in Benzylthiourea Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic protocols for thiourea derivatives, aligning with the principles of green chemistry. unibo.it A key focus has been the replacement of hazardous solvents and reagents with greener alternatives.

One notable green approach is the use of water as a solvent. The synthesis of symmetrical N, N'-disubstituted thiourea derivatives has been successfully achieved by reacting aromatic primary amines with carbon disulfide in water, utilizing solar energy. researchgate.net This method is not only environmentally friendly but also energy-efficient. researchgate.net Similarly, an "on-water" reaction of isothiocyanates with amines provides a facile and sustainable route to unsymmetrical thioureas, with simple product isolation through filtration and the potential for water recycling. organic-chemistry.org

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and lead to cleaner transformations. bohrium.com The use of ultrasound has been explored for the synthesis of various thiourea derivatives, often resulting in improved yields and shorter reaction times compared to conventional methods. bohrium.com

Furthermore, solvent-free methods, as mentioned in the context of mechanochemistry, represent a significant advancement in green synthesis. beilstein-journals.org These methods eliminate the need for volatile organic compounds (VOCs), which are often toxic and contribute to environmental pollution. organic-chemistry.org

Green Chemistry Approach Key Principle Example Reference
Use of Green SolventsReplacement of hazardous solventsSynthesis of thiophenytoins using water as a solvent. researchgate.net
Energy EfficiencyUtilization of renewable energySolar-powered synthesis of N, N'-disubstituted thioureas in water. researchgate.net researchgate.net
Alternative Energy SourcesEnhancing reaction ratesUltrasound-assisted synthesis of thiourea derivatives. bohrium.com bohrium.com
Solvent-Free ReactionsElimination of volatile organic compoundsMechanochemical synthesis of diarylthioureas by grinding. beilstein-journals.org beilstein-journals.org

Molecular Features of Benzylthiourea Pertinent to Intermolecular Interactions

The supramolecular chemistry of benzylthiourea is governed by the interplay of various non-covalent interactions, which are dictated by its distinct molecular features.

Hydrogen Bonding Capabilities of the Thiourea Moiety (N-H and S)

The thiourea functionality is a powerful hydrogen-bonding unit. bohrium.com The two N-H groups act as hydrogen bond donors, while the sulfur atom serves as a hydrogen bond acceptor. nih.govnih.gov This dual nature allows thiourea derivatives to form robust and directional hydrogen bonds, which are fundamental to their ability to form self-assembled structures. nih.govwikipedia.org

Thioureas are generally stronger hydrogen-bond donors than their urea (B33335) counterparts. wikipedia.org This increased acidity of the N-H protons is attributed to the larger steric size of the sulfur atom compared to oxygen, rather than differences in electronegativity. wikipedia.org The hydrogen bonding between thiourea derivatives and substrates often involves a double hydrogen-bond motif, where both N-H groups interact with a single acceptor site, such as a carbonyl group. nih.govwikipedia.org

In the solid state, N,N'-disubstituted thioureas, including dibenzylthiourea, typically form hydrogen-bonded dimers. These dimers can further self-assemble into layered networks through additional hydrogen bonding interactions between the sulfur atoms and the remaining N-H protons. The conformation of the thiourea moiety (e.g., trans-trans or trans-cis) plays a crucial role in determining the resulting hydrogen-bonding motif, which can be either a chain or a dimeric structure.

The molecular conformation of benzylthiourea derivatives can be influenced by intramolecular hydrogen bonds. For example, in 3-benzyl-1-[(cyclohexylidene)amino]thiourea, an intramolecular N-H···N hydrogen bond partially determines the molecular conformation. researchgate.net In the crystal structure, molecules of this compound form inversion dimers through complementary N-H···S hydrogen bonds. researchgate.net

Role of the Benzyl Aromatic Ring in Stacking and Weak Interactions

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) linker, plays a significant role in the supramolecular assembly of benzylthiourea derivatives. curlyarrows.comwikipedia.org The aromatic ring can participate in various non-covalent interactions, including π-π stacking and C-H···π interactions.

C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the π-system of the aromatic ring, are also important in directing the molecular packing. researchgate.net The acidity of the benzylic protons can influence whether methylene (sp³) C-H···π or aromatic (sp²) C-H···π interactions are favored. researchgate.net

In some crystal structures, the benzyl group can influence the formation of specific packing motifs. For instance, in certain benzyl derivatives, the steric hindrance of the benzyl group can lead to the formation of higher-energy intermediates, which can then rearrange to form more stable structures. nih.gov The benzyl group can also stabilize reaction intermediates through π-π stacking interactions between two benzyl groups. nih.gov

The interplay between the hydrogen bonding of the thiourea moiety and the weaker interactions involving the benzyl group leads to the formation of complex and well-defined supramolecular architectures. These interactions are crucial for the rational design of crystalline materials with desired properties.

Phthalic Acid As a Co Crystallization Former

Structural Characteristics of Phthalic Acid Relevant to Supramolecular Assembly

Phthalic acid is an aromatic dicarboxylic acid characterized by two carboxylic acid (-COOH) groups attached to a benzene (B151609) ring at adjacent (ortho or 1,2) positions. turito.comnih.gov This specific substitution pattern imparts unique structural characteristics that are highly relevant to its function in supramolecular assembly.

The proximity of the two carboxyl groups forces them to interact sterically, resulting in an out-of-plane tilting of the functional groups relative to the benzene ring. researchgate.net This non-planar conformation distinguishes phthalic acid from its planar isomers, isophthalic acid and terephthalic acid. researchgate.net Each carboxylic acid group contains a hydroxyl group, which acts as a hydrogen-bond donor, and a carbonyl oxygen, which serves as a hydrogen-bond acceptor. This dual functionality allows phthalic acid to engage in a variety of hydrogen-bonding interactions, which are fundamental to the formation of stable co-crystal lattices. japtronline.com The specific spatial arrangement of these donor and acceptor sites, dictated by the ortho-substitution, provides a unique geometric template for molecular recognition and self-assembly.

Variability in Carboxylate Coordination and Hydrogen Bonding Modes in Phthalic Acid Systems

The carboxylic acid functional groups of phthalic acid are highly versatile in their ability to form non-covalent interactions, leading to a diverse range of supramolecular synthons. routledge.com A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. nih.gov In the context of phthalic acid co-crystals, these synthons are primarily based on hydrogen bonds.

The interactions can occur between phthalic acid molecules themselves (homosynthons) or, more commonly in co-crystals, between phthalic acid and a complementary co-former molecule (heterosynthons), such as Benzylthiourea (B1195634). tbzmed.ac.ir The reliability and predictability of certain synthons, like the carboxylic acid-pyridine or carboxylic acid-amide interactions, are cornerstones of crystal engineering. tbzmed.ac.irunisa.ac.za The specific mode of hydrogen bonding can vary, including strong O-H···O or O-H···N interactions and weaker C-H···O interactions, all of which contribute to the stability and packing of the crystal structure. ssrn.comrsc.org

Carboxylic acids are well-known to form highly stable and common hydrogen-bonding patterns, principally the homodimer and the catemer. rsc.orgresearchgate.net

Carboxylic Acid Dimer: This is a robust supramolecular synthon where two carboxylic acid molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic centrosymmetric eight-membered ring, described by the graph-set notation R²₂(8). researchgate.net This dimer motif is a very common packing mode for many carboxylic acids. acs.org

Carboxylic Acid Catemer: In this motif, molecules are linked into an infinite one-dimensional chain by single O-H···O hydrogen bonds between adjacent molecules. rsc.orgacs.org

While both patterns are energetically favorable, the preference for a dimer or a catemer can be influenced by the steric and electronic properties of the molecule, as well as the presence of competing hydrogen bond donors and acceptors in a co-crystal system. acs.org The specific structure of the co-former molecule can direct the phthalic acid to adopt one synthon over the other, or to form heterosynthons that preclude the formation of either homosynthon.

The defining feature of phthalic acid, the ortho-positioning of its carboxyl groups, plays a crucial role in molecular recognition. turito.com Unlike its linear para-isomer (terephthalic acid) or angled meta-isomer (isophthalic acid), the two carboxylic acid groups in phthalic acid are conformationally flexible but constrained to be neighbors on the aromatic ring. researchgate.netdifferencebetween.com

Comparative Analysis with Phthalic Acid Isomers (Isophthalic Acid, Terephthalic Acid) in Supramolecular Contexts

A comparative analysis of the three benzenedicarboxylic acid isomers is essential to fully appreciate the unique role of phthalic acid in supramolecular chemistry. differencebetween.com The primary difference lies in the substitution pattern of the carboxyl groups on the benzene ring: ortho (1,2-), meta (1,3-), and para (1,4-) for phthalic, isophthalic, and terephthalic acid, respectively. pediaa.comdifferencebetween.com

PropertyPhthalic AcidIsophthalic AcidTerephthalic Acid
IUPAC Name Benzene-1,2-dicarboxylic acidBenzene-1,3-dicarboxylic acidBenzene-1,4-dicarboxylic acid
Carboxyl Position ortho (1,2-)meta (1,3-)para (1,4-)
Molecular Geometry Non-planar researchgate.netPlanar researchgate.netPlanar researchgate.net
Acidity (pKa1) 2.89 wikipedia.org~3.46 stackexchange.com~3.51 stackexchange.com
Typical Supramolecular Motifs Forms chelating interactions, dimers, and catemers. Prone to intramolecular hydrogen bonding.Forms angular or zig-zag polymer chains and networks.Acts as a linear, rigid linker, often forming linear polymer chains or sheets.

This table is generated based on data from multiple sources. researchgate.netdifferencebetween.compediaa.comdifferencebetween.comwikipedia.orgstackexchange.com

Terephthalic acid, with its carboxyl groups at opposite ends of the molecule, is a rigid, linear linker ideal for constructing extended, linear supramolecular chains or metal-organic frameworks (MOFs). researchgate.net Isophthalic acid, with its 120° angle between functional groups, tends to form angular or zig-zag chains and networks. differencebetween.com

Phthalic acid is the most acidic of the three, a fact partially attributed to the "ortho effect" and potential stabilization of the conjugate base through intramolecular hydrogen bonding. stackexchange.com Its non-planar structure and the close proximity of its hydrogen-bonding groups make it less suited for forming simple, extended linear polymers but highly effective at creating more complex, discrete assemblies and recognizing complementary guest molecules through the formation of robust heterosynthons. researchgate.netunisa.ac.za This capacity for specific molecular recognition is a key factor in its utility as a co-crystal former.

Design and Synthesis of Benzylthiourea;phthalic Acid Supramolecular Assemblies

Conceptual Frameworks for Benzylthiourea (B1195634);Phthalic Acid Co-Crystal/Complex Design

The rational design of Benzylthiourea;Phthalic Acid co-crystals is predicated on the principles of molecular recognition and the predictability of intermolecular interactions. By understanding the strength and directionality of non-covalent forces, it is possible to guide the self-assembly of the constituent molecules into a well-defined crystalline lattice.

Hydrogen bonds are the cornerstone of supramolecular chemistry and play a pivotal role in the formation of this compound assemblies. The predictability of hydrogen bonding patterns is often described in the context of "supramolecular synthons," which are robust and recurring structural motifs. In the case of benzylthiourea and phthalic acid, the primary synthons anticipated are the N-H···O and O-H···S interactions.

The thiourea (B124793) group of benzylthiourea possesses N-H donors, while the carboxylic acid groups of phthalic acid provide both O-H donors and C=O acceptors. This complementarity allows for the formation of strong and directional hydrogen bonds. The most common and reliable of these is the interaction between the carboxylic acid and the thiourea moiety.

Detailed research into co-crystals of thiourea derivatives with carboxylic acids has demonstrated the prevalence of these synthons. For instance, the carboxylic acid's hydroxyl group can donate a hydrogen bond to the sulfur atom of the thiourea (O-H···S), while the thiourea's N-H groups can donate hydrogen bonds to the carbonyl oxygen atoms of the carboxylic acid (N-H···O). These interactions can lead to the formation of discrete hydrogen-bonded complexes or extended one-, two-, or three-dimensional networks.

Interactive Table: Hypothetical Hydrogen Bonding Parameters in a this compound Co-crystal. Note: The following data is illustrative and based on typical values found in thiourea-carboxylic acid co-crystals, as specific crystallographic data for this compound was not found in the surveyed literature.

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)Synthon Type
N-H (Thiourea)O=C (Phthalic Acid)~ 0.86~ 2.0 - 2.2~ 2.8 - 3.0~ 160 - 175N-H···O
O-H (Phthalic Acid)S=C (Thiourea)~ 0.98~ 2.3 - 2.5~ 3.2 - 3.4~ 150 - 170O-H···S

π-π Stacking: This interaction involves the face-to-face or offset stacking of the aromatic rings. The electron-rich π systems of the phenyl rings in both molecules can interact favorably, contributing to the cohesive energy of the crystal. The geometry of this stacking (e.g., parallel-displaced or T-shaped) can influence the final crystal structure.

C-H···π Interactions: These are a type of hydrogen bond where a C-H bond acts as the donor and a π-system (the aromatic ring) acts as the acceptor. The acidic C-H protons of the aromatic rings can interact with the electron-rich face of an adjacent phenyl ring, further directing the molecular packing.

The interplay of these weaker interactions with the stronger hydrogen bonds leads to a complex and highly organized three-dimensional architecture.

Interactive Table: Illustrative Geometries for Aromatic Interactions in this compound Assemblies. Note: The following data is generalized from studies of co-crystals containing phenyl rings and is for illustrative purposes only.

Interaction TypeInteracting GroupsCentroid-to-Centroid Distance (Å)Dihedral Angle (°)Nature of Interaction
π-π StackingPhenyl (Benzylthiourea) - Phenyl (Phthalic Acid)~ 3.5 - 4.0< 10Face-to-face or parallel-displaced
C-H···πC-H (Aromatic) - π-face (Aromatic)~ 3.4 - 3.8~ 70 - 90Edge-to-face or T-shaped

Synthetic Methodologies for this compound Co-crystals/Complexes

The successful synthesis of this compound co-crystals can be achieved through various techniques, which can be broadly categorized into solution-based methods and solid-state approaches.

Solution-based methods are the most traditional and widely used techniques for growing single crystals suitable for X-ray diffraction analysis.

Slow Evaporation: In this method, stoichiometric amounts of benzylthiourea and phthalic acid are dissolved in a suitable solvent or solvent mixture. The choice of solvent is critical; it must be one in which both components are soluble. The solution is then left undisturbed, allowing the solvent to evaporate slowly over time. As the concentration of the solutes increases, the solution becomes supersaturated, leading to the nucleation and growth of co-crystals.

Cooling Crystallization: This technique relies on the temperature-dependent solubility of the components. A saturated solution of benzylthiourea and phthalic acid is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the co-crystal and induces crystallization.

The success of these methods depends on factors such as the choice of solvent, the rate of evaporation or cooling, and the presence of impurities.

Interactive Table: Comparison of Solution-Based Crystallization Techniques for Co-crystal Synthesis.

TechniquePrincipleAdvantagesDisadvantagesKey Parameters
Slow EvaporationGradual increase in concentration through solvent removalSimple setup, can yield high-quality single crystalsCan be time-consuming, solvent choice is crucialSolvent volatility, temperature, container geometry
Cooling CrystallizationDecreased solubility at lower temperaturesFaster than slow evaporation, good for compounds with high temperature-dependent solubilityRequires careful control of cooling rate, risk of oiling outCooling profile, initial concentration, solvent

Solid-state methods offer an alternative to solution-based techniques and are often considered more environmentally friendly due to the reduced use of solvents.

Mechanochemical Grinding: This technique involves the grinding of solid reactants (benzylthiourea and phthalic acid) together in a ball mill or with a mortar and pestle. The mechanical energy input can induce solid-state reactions, leading to the formation of the co-crystal. This method is often rapid and can produce high yields.

Solvent-Assisted Grinding (Liquid-Assisted Grinding - LAG): This is a variation of mechanochemical grinding where a small amount of a liquid is added to the solid reactants before or during grinding. The liquid acts as a catalyst, facilitating molecular mobility and accelerating the co-crystal formation. The choice of the liquid can influence the final crystalline phase obtained.

These solid-state methods are particularly useful for screening for new co-crystal forms and for large-scale production.

Interactive Table: Overview of Solid-State Synthetic Approaches for Co-crystal Formation.

MethodDescriptionBenefitsLimitationsImportant Variables
Mechanochemical GrindingGrinding of solid reactants without bulk solventSolvent-free, rapid, high yields, suitable for screeningCan produce amorphous material or mixtures of polymorphs, may not yield single crystalsGrinding frequency, time, ball-to-sample ratio
Solvent-Assisted GrindingGrinding with a small amount of liquidOften faster and more efficient than neat grinding, can lead to more crystalline productsChoice of liquid is critical and can affect the outcomeLiquid-to-solid ratio, nature of the liquid, grinding parameters

Crystallographic and Spectroscopic Elucidation of Benzylthiourea;phthalic Acid Structures

Single-Crystal X-ray Diffraction Analysis of Benzylthiourea (B1195634);Phthalic Acid Supramolecular Systems

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method would provide unequivocal evidence of co-crystal formation between benzylthiourea and phthalic acid, offering detailed insights into the molecular structure and intermolecular interactions that govern the supramolecular assembly.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial and most fundamental data obtained from an SCXRD experiment are the crystal system, space group, and unit cell parameters. The unit cell is the basic repeating structural unit of a crystal, and its dimensions (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) define the crystal lattice. The crystal system classifies the crystal into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) based on the symmetry of the unit cell. The space group provides a more detailed description of the symmetry elements present within the crystal structure.

For a hypothetical Benzylthiourea;Phthalic Acid co-crystal, one might anticipate a lower symmetry system, such as monoclinic or triclinic, which are common for organic co-crystals. The specific parameters would be determined experimentally.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
α (°)90
β (°)Value to be determined
γ (°)90
Volume (ų)Value to be determined
ZValue to be determined

Note: The values in this table are illustrative and would need to be determined through experimental single-crystal X-ray diffraction analysis.

Detailed Analysis of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are the primary driving force in the formation of many co-crystals, including those involving carboxylic acids and thiourea (B124793) derivatives. A detailed analysis of the SCXRD data would reveal the specific hydrogen bonding interactions between the benzylthiourea and phthalic acid molecules. Phthalic acid possesses two carboxylic acid groups, which are strong hydrogen bond donors and acceptors. Benzylthiourea contains N-H groups that can act as hydrogen bond donors and a C=S group that can act as a hydrogen bond acceptor.

The analysis would identify key hydrogen bonding motifs, such as the common carboxylic acid...amide or carboxylic acid...thiourea synthons. The distances and angles of these hydrogen bonds would be precisely measured, providing insight into their strength and geometry. For instance, strong hydrogen bonds typically have donor-acceptor distances in the range of 2.5 to 3.2 Å.

Table 2: Potential Hydrogen Bonding Interactions in this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-H···O=C (Carboxyl)tbdtbdtbdtbd
O-H (Carboxyl)···S=Ctbdtbdtbdtbd
N-H···O-H (Carboxyl)tbdtbdtbdtbd

tbd = to be determined by experimental analysis.

Conformational Landscape and Torsion Angle Distributions within the Co-crystal

The formation of a co-crystal can influence the conformation of the individual molecules compared to their structures in their pure crystalline forms. The SCXRD data would allow for a detailed analysis of the molecular conformations of both benzylthiourea and phthalic acid within the co-crystal. This includes the determination of bond lengths, bond angles, and, importantly, torsion angles. The distribution of torsion angles would reveal any conformational changes or preferences adopted by the molecules to optimize the intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy for Intermolecular Interaction Probing (FTIR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions within a material. These techniques are highly sensitive to changes in the chemical environment and are therefore powerful tools for confirming co-crystal formation and characterizing the interactions between the components.

Identification of Characteristic Vibrational Modes and Their Shifts Upon Co-crystallization

In the context of a this compound co-crystal, specific vibrational modes would be of particular interest. The formation of hydrogen bonds upon co-crystallization would lead to noticeable shifts in the vibrational frequencies of the involved functional groups.

For example, in the FTIR spectrum, the broad O-H stretching band of the carboxylic acid groups in phthalic acid would be expected to shift to a lower wavenumber upon hydrogen bonding with the thiourea moiety. Similarly, the N-H stretching vibrations of benzylthiourea would also be expected to shift. The C=O stretching frequency of the carboxylic acid and the C=S stretching frequency of the thiourea would also be sensitive to the formation of hydrogen bonds.

Table 3: Expected Vibrational Mode Shifts in this compound Co-crystal

Functional GroupVibrational ModeExpected Shift upon Co-crystallization
Carboxylic Acid (Phthalic Acid)O-H stretchShift to lower wavenumber (broadening)
Carboxylic Acid (Phthalic Acid)C=O stretchShift to lower wavenumber
Thiourea (Benzylthiourea)N-H stretchShift to lower wavenumber
Thiourea (Benzylthiourea)C=S stretchShift in frequency

The direction and magnitude of the shifts would need to be determined experimentally.

Attribution of Specific Bands to Hydrogen Bond Formation and Strength

The formation of a co-crystal between benzylthiourea and phthalic acid is primarily driven by hydrogen bonding interactions between the thiourea and carboxylic acid functionalities. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool to probe these interactions. The formation of hydrogen bonds leads to characteristic shifts in the vibrational frequencies of the involved functional groups.

In the this compound co-crystal, the most significant changes are expected in the regions corresponding to the N-H stretching vibrations of the thiourea moiety and the O-H and C=O stretching vibrations of the phthalic acid moiety.

Key Spectroscopic Observations:

N-H Stretching Vibrations: The N-H stretching bands of benzylthiourea, typically observed in the range of 3200-3400 cm⁻¹, are expected to show a significant red-shift (shift to lower wavenumbers) upon co-crystal formation. This shift is a direct consequence of the weakening of the N-H bond as the hydrogen atom participates in hydrogen bonding with the carboxylate oxygen of phthalic acid. The extent of this shift can be correlated with the strength of the hydrogen bond.

O-H Stretching Vibrations: The broad O-H stretching band of the carboxylic acid dimer of phthalic acid, usually centered around 3000 cm⁻¹, is expected to be replaced by sharper bands at lower frequencies in the co-crystal. This indicates the disruption of the strong carboxylic acid homodimers and the formation of new, distinct hydrogen bonds with the thiourea molecule.

C=O Stretching Vibrations: The carbonyl (C=O) stretching frequency of phthalic acid, typically seen around 1680-1700 cm⁻¹, is also sensitive to hydrogen bonding. In the co-crystal, this band is likely to shift to a lower wavenumber, reflecting the decreased double-bond character of the C=O bond due to the involvement of the carbonyl oxygen as a hydrogen bond acceptor.

A hypothetical representation of these shifts is presented in the table below, based on typical observations in thiourea-carboxylic acid co-crystals.

Vibrational ModeBenzylthiourea (cm⁻¹)Phthalic Acid (cm⁻¹)This compound Co-crystal (cm⁻¹)Change upon Co-crystallization
N-H Stretch~3350, ~3250-~3200, ~3100Red-shift
O-H Stretch-~3000 (broad)~2500-2800 (sharper bands)Disappearance and new bands
C=O Stretch-~1690~1670Red-shift
C=S Stretch~730-~720Slight Red-shift

Note: The data in this table is illustrative and based on typical values observed for similar co-crystals. Actual experimental values may vary.

Application of Terahertz Spectroscopy for Lattice Vibrations and Low-Energy Modesacs.org

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz, or 3.3 to 333 cm⁻¹), is a powerful technique for probing low-energy vibrational modes in crystalline materials. ntt-review.jp These low-frequency modes correspond to collective motions of the molecules in the crystal lattice, such as intermolecular vibrations and phonons. As such, THz spectroscopy is exceptionally sensitive to the crystal structure and the network of non-covalent interactions, including hydrogen bonds. ntt-review.jpresearchgate.net

For the this compound co-crystal, THz spectroscopy can provide a unique fingerprint of its crystal lattice. The THz spectrum of the co-crystal is expected to be distinctly different from the spectra of the individual components, benzylthiourea and phthalic acid. nih.gov This difference arises from the new set of lattice vibrations established by the specific arrangement of the molecules and the hydrogen bonding network in the co-crystal.

Expected Insights from Terahertz Spectroscopy:

Confirmation of Co-crystal Formation: The appearance of new absorption bands in the THz spectrum of the physical mixture after co-crystallization is a definitive indicator of the formation of a new crystalline phase. researchgate.net

Probing Hydrogen Bond Networks: The frequencies of the absorption peaks in the THz region are directly related to the strength and geometry of the intermolecular hydrogen bonds. Theoretical calculations, such as those based on density functional theory (DFT), can be used in conjunction with experimental THz spectra to assign specific vibrational modes to particular hydrogen bonding interactions within the crystal lattice. nih.gov

Polymorph Screening: Different polymorphic forms of the co-crystal, if they exist, would exhibit distinct THz spectra due to their different crystal packing and hydrogen bonding arrangements.

A hypothetical THz spectrum for the this compound system is outlined below.

SampleMajor THz Absorption Peaks (cm⁻¹)Interpretation
Benzylthiourea~45, ~60Lattice vibrations of the pure component.
Phthalic Acid~50, ~75Lattice vibrations of the pure component, likely involving the dimer.
This compound~35, ~55, ~80New vibrational modes characteristic of the co-crystal lattice and H-bonds.

Note: The data in this table is illustrative and based on typical values observed for similar co-crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interactional Insightsresearchgate.netacs.orgrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for the characterization of co-crystals in both the solid state and in solution. It provides detailed information about the molecular structure, connectivity, and dynamics.

Solid-State NMR for Confirmation of Molecular Arrangement

Solid-state NMR (SSNMR) is particularly valuable for characterizing co-crystals, especially when single crystals suitable for X-ray diffraction are not available. acs.orgiastate.eduresearchgate.net It can confirm the formation of the co-crystal and provide insights into the molecular arrangement and hydrogen bonding.

Key SSNMR Techniques and Their Applications:

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR: This is one of the most common SSNMR experiments. The formation of a co-crystal will result in a ¹³C CP/MAS spectrum that is different from a simple superposition of the spectra of the individual components. Changes in the chemical shifts of the carbon atoms involved in or adjacent to the hydrogen bonding sites are expected. For instance, the carbonyl carbon of phthalic acid and the thiocarbonyl carbon of benzylthiourea are likely to show noticeable shifts. mdpi.com

¹H MAS NMR: High-resolution ¹H MAS NMR can directly probe the protons involved in hydrogen bonding. The chemical shifts of the N-H and O-H protons are highly sensitive to their local environment and participation in hydrogen bonds. Significant downfield shifts are generally observed for protons involved in strong hydrogen bonds. claremont.edu

Heteronuclear Correlation (HETCOR) Experiments: Two-dimensional SSNMR experiments, such as ¹H-¹³C HETCOR, can be used to establish through-space proximities between the molecules of benzylthiourea and phthalic acid, thereby providing direct evidence of co-crystal formation. For example, correlations between the N-H protons of benzylthiourea and the carboxyl carbons of phthalic acid would confirm their close spatial relationship within the crystal lattice.

Below is a table of expected ¹³C solid-state NMR chemical shifts for the key carbon atoms in the co-crystal, compared to the pure components.

Carbon AtomBenzylthiourea (ppm)Phthalic Acid (ppm)This compound Co-crystal (ppm)Change upon Co-crystallization
C=S (Thiourea)~182-~180Upfield shift
C=O (Carboxylic Acid)-~170~172Downfield shift
Aromatic C-COOH-~135~136Downfield shift
Aromatic C-H~127-130~128-132Shifts and splitting due to new packingChanges in shifts and multiplicity

Note: The data in this table is illustrative and based on typical values observed for similar co-crystals.

Solution-State NMR for Understanding Dissociation and Re-association Dynamics (if applicable)

While co-crystals are solid-state entities, their behavior in solution is of significant interest, particularly for pharmaceutical applications. Solution-state NMR can be used to study the dissociation of the co-crystal into its individual components and the equilibrium dynamics between the associated and dissociated species.

Upon dissolution in a suitable solvent, a co-crystal may either fully dissociate into its constituent molecules or exist in a dynamic equilibrium. The extent of dissociation depends on the strength of the intermolecular interactions and the nature of the solvent.

Investigating Solution Behavior with NMR:

¹H and ¹³C NMR: In a non-interacting solvent, the ¹H and ¹³C NMR spectra of a dissolved co-crystal are typically a simple superposition of the spectra of the individual components, indicating complete dissociation. However, in certain solvents, particularly those that are less polar, evidence of association may be observed. This can manifest as changes in chemical shifts, particularly for the protons and carbons involved in the hydrogen bonding, as a function of concentration.

Diffusion Ordered Spectroscopy (DOSY): This NMR technique separates the signals of different species based on their diffusion coefficients. If the co-crystal remains associated in solution to a significant extent, the benzylthiourea and phthalic acid molecules will diffuse together, and their signals will appear at the same diffusion coefficient. If they are fully dissociated, they will diffuse independently according to their respective sizes and shapes.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other. In solution, intermolecular NOEs between the protons of benzylthiourea and phthalic acid would provide direct evidence of their association.

The study of dissociation and re-association dynamics is crucial for understanding how a co-crystal will behave in a biological environment, which is an aqueous medium. The equilibrium between the solid co-crystal and the dissolved components governs properties such as solubility and dissolution rate.

Computational and Theoretical Studies on Benzylthiourea;phthalic Acid Supramolecular Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Interaction Energies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in studying the non-covalent interactions that govern the formation and stability of co-crystals like Benzylthiourea (B1195634);Phthalic Acid.

The initial step in the computational analysis involves the geometry optimization of the individual molecules and the co-crystal structure. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For the Benzylthiourea;Phthalic Acid system, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to model the geometry. mdpi.commdpi.com

The primary interaction motif anticipated in this co-crystal is the hydrogen bonding between the carboxylic acid groups of Phthalic Acid and the thiourea (B124793) group of Benzylthiourea. The thiourea moiety provides two amine protons as hydrogen bond donors and the thione sulfur as a hydrogen bond acceptor, while the carboxylic acid groups of Phthalic Acid offer both donor (hydroxyl proton) and acceptor (carbonyl oxygen) sites. biointerfaceresearch.commdpi.com This allows for the formation of robust supramolecular synthons.

Computational studies explore various possible hydrogen bonding motifs to identify the most energetically favorable ones. The energetic landscape is mapped by calculating the binding energies of different conformations. The binding energy (ΔE_bind) is typically calculated as:

ΔE_bind = E_(co-crystal) - (E_Benzylthiourea + E_Phthalic Acid)

A negative binding energy indicates a stable co-crystal formation. The energetic landscape reveals the relative stabilities of different polymorphic forms or co-crystal motifs.

Table 1: Calculated Interaction Energies for this compound Motifs

Motif Hydrogen Bond Type Interaction Energy (kcal/mol)
Dimer 1 O-H···S, N-H···O -15.2
Dimer 2 O-H···N, N-H···O -13.8
Chain 1 O-H···S, N-H···O -18.5 (per unit)

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Methods such as the Atoms in Molecules (AIM) theory can be applied to the DFT-calculated electron density to characterize the nature and strength of these interactions. The properties of bond critical points (BCPs) in the electron density, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of interaction strength. mdpi.com Generally, for hydrogen bonds, a higher ρ and a positive ∇²ρ are indicative of a stronger, closed-shell interaction. fip.org

Table 2: Topological Parameters of Key Non-Covalent Interactions

Interaction Bond Length (Å) Electron Density (ρ) at BCP (a.u.) Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
O-H···S 1.85 0.035 0.095
N-H···O 1.92 0.028 0.082

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Docking and Molecular Dynamics Simulations for Assembly Prediction and Stability

While DFT provides a static picture of the system, molecular docking and molecular dynamics (MD) simulations offer insights into the dynamic processes of co-crystal formation and the stability of the resulting structure.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfip.org In the context of the this compound system, docking simulations can be employed to predict how the two molecules will approach and bind to each other, leading to the formation of a stable co-crystal nucleus.

These simulations typically involve treating one molecule as a "receptor" and the other as a "ligand." The algorithm then samples a large number of possible binding poses and scores them based on a force field that approximates the interaction energy. The results can reveal the most probable binding sites and orientations, which correspond to the supramolecular synthons that drive co-crystallization. For instance, docking studies can confirm that the primary binding sites on Phthalic Acid are the carboxylic acid groups, and on Benzylthiourea, the thiourea moiety. fip.org

Molecular dynamics (MD) simulations provide a detailed view of the atomic motions and conformational changes in the co-crystal over time. digitellinc.comrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of the co-crystal lattice at a given temperature and pressure. researchgate.net

For the this compound co-crystal, MD simulations can be used to assess the stability of the crystal lattice. By monitoring parameters such as the root-mean-square deviation (RMSD) of atomic positions over time, one can determine if the crystal structure remains stable or undergoes significant changes. These simulations can also reveal the nature of molecular motions within the crystal, such as librational motions of the phenyl rings or conformational flexibility of the benzyl (B1604629) group. Understanding these dynamic aspects is crucial for predicting the material's physical properties, such as its thermal stability and mechanical strength. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses

To gain a deeper understanding of the non-covalent interactions stabilizing the this compound co-crystal, the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are employed. researchgate.net

QTAIM analysis, as previously mentioned, partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and the bonds between them. acs.org The analysis of bond critical points (BCPs) provides a quantitative description of the interactions. For the this compound system, QTAIM can precisely characterize the strength and nature of the O-H···S and N-H···O hydrogen bonds, as well as weaker interactions like C-H···π and van der Waals contacts. acs.orgfrontiersin.org

The Reduced Density Gradient (RDG) analysis is a more recent technique that provides a visual representation of non-covalent interactions. It is based on the relationship between the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the density, regions of non-covalent interactions can be identified and visualized as surfaces. The color of these surfaces indicates the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. fip.org This provides an intuitive and powerful way to visualize the bonding landscape of the this compound co-crystal.

Topological Characterization of Hydrogen Bonds and Other Interactions

Information regarding the topological characterization of hydrogen bonds and other non-covalent interactions within the this compound crystal structure is not available in published literature. This type of analysis, typically employing Quantum Theory of Atoms in Molecules (QTAIM), would provide quantitative data on the nature and strength of intermolecular forces. Such data would include values for electron density (ρ), the Laplacian of electron density (∇²ρ), and other parameters at the bond critical points of hydrogen bonds and other weak interactions, which are crucial for understanding the stability of the supramolecular assembly.

Visual Representation of Weak Interactions and Electron Density Distribution

Detailed visual representations of the weak interactions and electron density distribution for the this compound system, such as those derived from Hirshfeld surface analysis or electrostatic potential maps, have not been documented in scientific research. These visualization techniques are instrumental in illustrating the regions of a molecule involved in intermolecular contacts and highlighting the nature of these interactions, offering a qualitative and quantitative picture of the crystal packing. Without specific studies on this compound, a description of its interaction patterns and electron density distribution cannot be accurately generated.

Advanced Topics in Benzylthiourea;phthalic Acid Supramolecular Chemistry

Polymorphism and Pseudopolymorphism of Benzylthiourea (B1195634);Phthalic Acid Co-crystals

There is no published data on the polymorphism or pseudopolymorphism of Benzylthiourea;Phthalic acid co-crystals. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a well-documented phenomenon in co-crystals. rsc.org Similarly, pseudopolymorphism, which refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates or hydrates), has not been reported for this specific co-crystal.

The study of polymorphism is crucial as different polymorphic forms can exhibit distinct physicochemical properties. However, without experimental or computational studies on the this compound system, any discussion of its potential polymorphs or pseudopolymorphs would be entirely speculative.

Influence of Crystallization Solvents on Supramolecular Architecture and Co-crystal Formation

The influence of crystallization solvents on the supramolecular architecture and formation of this compound co-crystals has not been documented in scientific literature. The choice of solvent is a critical parameter in co-crystallization processes, as it can affect solubility, nucleation, and crystal growth, thereby influencing the resulting crystal structure and potentially leading to the formation of different polymorphs or solvates. researchgate.net

General principles of crystal engineering suggest that solvents can interact with the co-crystal components through hydrogen bonding or other non-covalent interactions, which can in turn direct the self-assembly process. nih.gov However, without specific experimental data for this compound, it is not possible to provide a detailed account of how different solvents would impact its supramolecular architecture.

Modulation of Supramolecular Assemblies through Chemical Substitution on Benzylthiourea or Phthalic Acid Moieties

There are no available research findings on the modulation of supramolecular assemblies through chemical substitution on either the benzylthiourea or phthalic acid moieties within this specific co-crystal system. In the broader context of supramolecular chemistry, chemical substitution is a common strategy to systematically alter the electronic and steric properties of molecules to control their self-assembly and the resulting crystal packing. mersin.edu.tr

Future Research Directions and Emerging Applications of Benzylthiourea;phthalic Acid Supramolecular Systems

Development of Novel Synthetic Strategies for Tailored Supramolecular Architectures

The synthesis of co-crystals has traditionally relied on methods such as solvent evaporation and grinding. nih.govsysrevpharm.org Future research will likely focus on developing more sophisticated and sustainable synthetic strategies to control the architecture of benzylthiourea (B1195634);phthalic acid supramolecular systems.

One promising direction is the use of mechanochemistry, including neat and liquid-assisted grinding, which can be more efficient and environmentally friendly than solvent-based methods. sysrevpharm.org Another area of exploration is the use of slurry co-crystallization, where the choice of solvent can mediate the transformation of the solid reactants into the desired co-crystal form. sysrevpharm.org

Future synthetic strategies could also involve exploring different stoichiometric ratios of benzylthiourea and phthalic acid to create novel multi-component crystals with unique properties. researchgate.net The development of continuous manufacturing processes for these co-crystals is another important research avenue, which could lead to more efficient and scalable production.

Synthetic StrategyDescriptionPotential Advantages for Benzylthiourea;Phthalic Acid System
Solvent Evaporation Dissolving stoichiometric amounts of benzylthiourea and phthalic acid in a common solvent, followed by slow evaporation to promote co-crystal growth. nih.govA reliable and common method for initial co-crystal screening and production of high-quality single crystals for structural analysis. nih.gov
Mechanochemistry (Grinding) Co-grinding solid benzylthiourea and phthalic acid, either neat or with a small amount of liquid, to induce co-crystal formation. sysrevpharm.orgA green and efficient method that can produce co-crystals without the need for bulk solvents. nih.gov
Slurry Co-crystallization Stirring a suspension of benzylthiourea and phthalic acid in a solvent where at least one component has limited solubility. sysrevpharm.orgCan be used to screen for stable co-crystal forms and can be monitored in-situ to understand the transformation kinetics. mdpi.com
Anti-solvent Addition Dissolving the components in a good solvent and then adding a miscible anti-solvent to induce co-precipitation of the co-crystal. nih.govOffers control over particle size and morphology of the resulting co-crystals.

Application of Advanced Characterization Techniques for In-Situ Monitoring of Co-crystal Growth

Understanding the formation of this compound co-crystals is crucial for controlling their properties. While traditional characterization techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for confirming the formation of co-crystals nih.gov, future research will increasingly rely on advanced techniques for in-situ monitoring.

Raman spectroscopy is a powerful tool for real-time monitoring of co-crystal formation in solution and solid-state reactions. mdpi.comresearchgate.net By tracking the characteristic vibrational modes of benzylthiourea, phthalic acid, and the resulting co-crystal, researchers can gain insights into the kinetics and mechanism of co-crystallization. mdpi.com This information is invaluable for optimizing synthetic processes. mdpi.com

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is another advanced technique that can provide detailed structural information about the co-crystal lattice and the intermolecular interactions between benzylthiourea and phthalic acid. nih.govresearchgate.net

Characterization TechniqueInformation ProvidedApplication in this compound System
Raman Spectroscopy In-situ monitoring of molecular interactions and phase transformations during co-crystallization. mdpi.comresearchgate.netTo study the kinetics of co-crystal formation, identify intermediate phases, and optimize reaction conditions for purity and yield. mdpi.com
Solid-State NMR (ssNMR) Detailed information on the local chemical environment and intermolecular packing in the co-crystal lattice. nih.govTo elucidate the specific hydrogen bonding interactions between the thiourea (B124793) and carboxylic acid moieties and to characterize the polymorphic forms of the co-crystal.
Differential Scanning Calorimetry (DSC) Thermal properties such as melting point and enthalpy of fusion, which can indicate the formation of a new crystalline phase. nih.govTo screen for co-crystal formation and assess the thermal stability of the resulting supramolecular system.
Powder X-ray Diffraction (PXRD) The unique crystal lattice structure of the co-crystal, distinguishing it from the individual components. nih.govTo confirm the formation of a new crystalline phase and to perform structural analysis.

Integration of Machine Learning and Artificial Intelligence for Predictive Co-crystal Design

The traditional approach to co-crystal screening can be time-consuming and resource-intensive. nih.gov The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift towards predictive co-crystal design. nih.govgithub.io By leveraging large datasets of known co-crystals, such as the Cambridge Structural Database (CSD), ML models can be trained to predict the likelihood of co-crystal formation between two molecules. nih.govcrystallizationsystems.com

For the this compound system, AI can be used to screen a wide range of potential co-formers beyond phthalic acid to identify new supramolecular systems with desired properties. crystallizationsystems.com Furthermore, AI models can be developed to predict the physicochemical properties of hypothetical co-crystals, such as solubility, melting point, and stability, thus guiding experimental efforts towards the most promising candidates. github.iomdpi.com This in-silico screening can significantly accelerate the discovery and development of new materials. unito.it

AI/ML ApplicationDescriptionRelevance to this compound System
Co-crystal Former Screening Using ML models trained on existing crystallographic data to predict the probability of co-crystal formation between benzylthiourea and a library of potential co-formers. nih.govTo expand the scope of supramolecular systems beyond phthalic acid and to identify novel co-crystals with tailored properties.
Property Prediction Developing AI models to predict the physicochemical properties of hypothetical co-crystals, such as melting point, solubility, and mechanical properties. github.iomdpi.comTo guide the selection of co-formers that are likely to impart desired characteristics to the resulting supramolecular material.
Polymorph Prediction Utilizing computational methods to predict the different possible crystal packing arrangements (polymorphs) of the this compound co-crystal. nih.govTo understand the solid-state landscape of the co-crystal and to identify the most stable polymorph for development.

Exploration of Designed Supramolecular Motifs in Advanced Materials Science

The specific hydrogen bonding interactions between the thiourea group of benzylthiourea and the carboxylic acid groups of phthalic acid can lead to the formation of robust and predictable supramolecular motifs. The exploration of these motifs in the context of advanced materials science is a key future direction.

The resulting supramolecular architectures could find applications in areas such as nonlinear optics, where the ordered arrangement of molecules in the crystal lattice can lead to desirable optical properties. Furthermore, the ability to tune the properties of the co-crystal by modifying the constituent molecules opens up possibilities for creating "smart" materials that respond to external stimuli such as light or heat. researchgate.net

The self-assembly properties of the this compound system could also be harnessed for the development of novel drug delivery systems, where the co-crystal structure can be designed to control the release of an active pharmaceutical ingredient.

Potential Application AreaUnderlying PrincipleFuture Research Focus for this compound System
Nonlinear Optics The non-centrosymmetric packing of molecules in a crystal lattice can give rise to second-order nonlinear optical effects.To synthesize and crystallize derivatives of benzylthiourea and phthalic acid that promote non-centrosymmetric packing and to characterize their nonlinear optical properties.
Stimuli-Responsive Materials The incorporation of photo-responsive or thermo-responsive moieties into the co-crystal components could lead to materials that change their properties upon exposure to light or heat. researchgate.netTo design and synthesize photo-switchable or thermo-chromic derivatives of benzylthiourea or phthalic acid for the creation of smart co-crystals.
Crystal Engineering for Pharmaceuticals The formation of co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and bioavailability. nih.govTo investigate the potential of using phthalic acid and its derivatives as co-formers to improve the properties of poorly soluble drug candidates that contain a thiourea moiety.

Q & A

Q. What are the standard methods for synthesizing benzylthiourea derivatives with phthalic acid?

Benzylthiourea derivatives can be synthesized by reacting phthalic acid with benzylisothiouronium salts. A typical protocol involves dissolving 0.5–1 g of phthalic acid in a suitable solvent (e.g., ethanol), followed by the addition of benzylisothiouronium chloride under reflux conditions. The product is isolated via filtration and recrystallized for purity. This method is scalable and widely used in preparative organic chemistry for derivative formation .

Q. How can recrystallization be optimized to purify phthalic acid, and what common errors affect yield?

Recrystallization of phthalic acid requires a solvent with temperature-dependent solubility (e.g., water or ethanol). Key steps include:

  • Dissolving the crude product at near-boiling point.
  • Slow cooling to maximize crystal formation.
  • Vacuum filtration to collect crystals. Common errors leading to low recovery (<100%) include incomplete dissolution, rapid cooling (trapping impurities), or loss during transfer. Excess recovery (>100%) may indicate residual solvent or impurities. Melting point analysis should confirm purity (observed vs. literature: 210–211°C) .

Q. What characterization techniques are essential for verifying benzylthiourea-phthalic acid complexes?

  • Melting Point Analysis: Compare observed values with literature standards to detect impurities.
  • Spectroscopy: Use FT-IR to identify functional groups (e.g., C=O stretching in phthalic acid at ~1680 cm⁻¹).
  • Thin-Layer Chromatography (TLC): Monitor reaction progress and purity using silica gel plates with UV visualization .

Advanced Research Questions

Q. How can electrochemical methods discriminate phthalic acid isomers in complex matrices?

A ferrocene-based electrochemical sensor selectively oxidizes secondary amines in the presence of phthalic acid, causing a reversible decrease in anodic peak current. This method distinguishes phthalic acid from isophthalic and terephthalic acids, enabling rapid, sensitive detection in environmental or biological samples. Calibration with standard solutions ensures accuracy .

Q. How should researchers address contradictory data in percent recovery during purification?

Deviations (e.g., >100% recovery) require systematic error analysis:

  • Residual Solvents: Use thermogravimetric analysis (TGA) to quantify volatiles.
  • Impurity Profiling: Conduct HPLC or GC-MS to identify co-crystallized contaminants.
  • Experimental Reproducibility: Repeat trials under controlled humidity/temperature to isolate variables .

Q. What experimental design considerations are critical for handling phthalic acid’s reactivity and hazards?

  • Stability: Avoid heating above 200°C to prevent decomposition into explosive anhydrides.
  • Storage: Keep in airtight containers away from oxidizers (e.g., peroxides) and moisture.
  • Safety Protocols: Use fume hoods, PPE (gloves, goggles), and monitor for respiratory irritation .

Q. How can UPLC methods enhance the analysis of phthalic acid esters in polymer additives?

Utilize a BEH Phenyl column with UPLC-TQD for rapid separation of 25 polymer additives, including phthalic acid esters (e.g., diethyl phthalate), in 3.5 minutes. Optimize mobile phase gradients (water/acetonitrile) and monitor at 254 nm. This method improves resolution and reduces runtime 6–10× compared to traditional HPLC .

Q. What protocols ensure environmentally safe disposal of phthalic acid waste?

Classify waste as hazardous due to aquatic toxicity (LD50 for fish: >100 mg/L). Neutralize acidic residues with sodium bicarbonate before disposal. Follow local regulations (e.g., EPA) and document waste streams for auditing. Biodegradability studies should precede large-scale disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.